molecular formula C6H9N3O2 B582897 (R)-2-Amino-3-pyrazol-1-YL-propionic acid CAS No. 149655-71-0

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Cat. No. B582897
M. Wt: 155.157
InChI Key: PIGOPELHGLPKLL-RXMQYKEDSA-N
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Description

“®-2-Amino-3-pyrazol-1-YL-propionic acid” is an amino acid derivative with a pyrazolyl group. Amino acids are fundamental building blocks of proteins and play key roles in various biological processes . The “R” in the name indicates the configuration of the chiral center in the molecule, which is an important aspect in the study of stereochemistry .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The compound likely has a chiral center at the 2-position of the propionic acid moiety, leading to the possibility of enantiomers .


Chemical Reactions Analysis

The compound contains functional groups such as the amino group and the carboxyl group, which are reactive and can participate in various chemical reactions. For example, the carboxyl group can undergo reactions like esterification, and the amino group can participate in reactions like amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, etc., are determined by the functional groups present in the molecule .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risks .

Future Directions

The study of amino acid derivatives is a vibrant field with potential applications in various areas such as drug discovery, chemical biology, and materials science. Future research could involve exploring the biological activity of this compound, developing efficient synthetic methods, and studying its reactivity .

properties

IUPAC Name

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906398
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

CAS RN

149655-71-0
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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